molecular formula C10H20O3 B11904236 (1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol

(1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol

Cat. No.: B11904236
M. Wt: 188.26 g/mol
InChI Key: JRNAYJOJYCECDH-WEDXCCLWSA-N
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Description

(1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring multiple chiral centers, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.

    Chiral Catalysts: Chiral catalysts are used to ensure the correct stereochemistry at the chiral centers.

    Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce different alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol is used as a chiral building block for the synthesis of more complex molecules.

Biology

In biological research, the compound may be used to study the effects of chirality on biological activity and interactions with enzymes.

Medicine

In medicine, the compound’s unique structure may be explored for potential therapeutic applications, such as drug development for specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R,4S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol: A stereoisomer with different chiral configurations.

    (1S,3R,4S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol: Another stereoisomer with distinct properties.

Uniqueness

The uniqueness of (1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol lies in its specific chiral configuration, which can lead to different biological activities and chemical reactivities compared to its stereoisomers.

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol

InChI

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3/t7-,8+,10+/m1/s1

InChI Key

JRNAYJOJYCECDH-WEDXCCLWSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]([C@H](C1)O)C(C)(C)O)O

Canonical SMILES

CC1(CCC(C(C1)O)C(C)(C)O)O

Origin of Product

United States

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